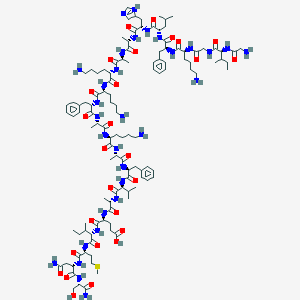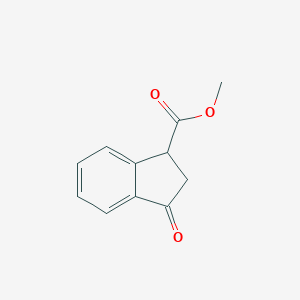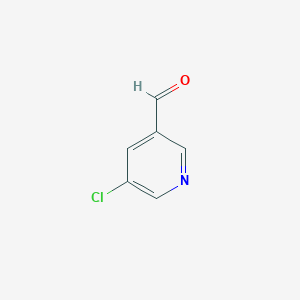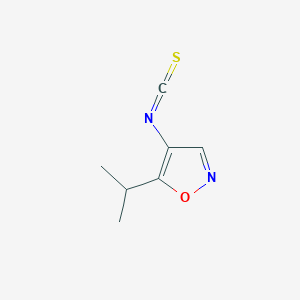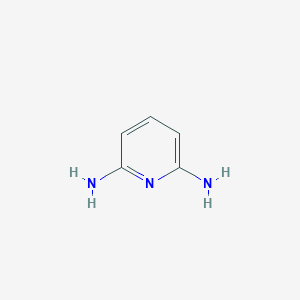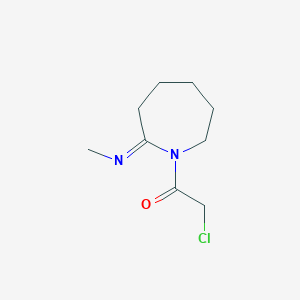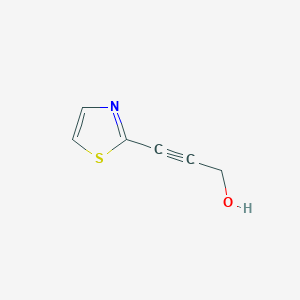
3-(2-Thiazolyl)-2-propynol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Thiazolyl)-2-propynol, commonly known as TPI or thiazolyl blue, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that belongs to the thiazole family and has a molecular weight of 149.18 g/mol. TPI has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and biotechnology.
Mécanisme D'action
TPI exerts its effects through its interaction with various cellular components, including proteins and nucleic acids. It has been shown to bind to the active sites of enzymes and inhibit their activity, leading to a range of biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
TPI has been shown to have a range of biochemical and physiological effects, including the inhibition of enzymes involved in the synthesis of DNA and RNA, the induction of apoptosis in cancer cells, and the modulation of cellular signaling pathways. It has also been shown to have antioxidant properties and can scavenge free radicals in the body.
Avantages Et Limitations Des Expériences En Laboratoire
TPI has several advantages for use in laboratory experiments, including its high solubility in water and its ability to bind to a wide range of cellular components. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several potential future directions for research on TPI. These include the development of new synthesis methods to improve its purity and yield, the identification of new applications for TPI in biotechnology and pharmacology, and the further characterization of its mechanisms of action and biochemical effects. Additionally, TPI could be used as a starting point for the development of new compounds with improved properties and applications.
Applications De Recherche Scientifique
TPI has been extensively studied for its potential applications in various scientific fields. In biochemistry, it has been used as a fluorescent probe to study protein-protein interactions and protein-ligand binding. TPI has also been used as a photosensitizer in photodynamic therapy to treat various types of cancer. In addition, TPI has been studied for its potential applications in biotechnology, including the development of biosensors and bioimaging agents.
Propriétés
Numéro CAS |
121356-98-7 |
|---|---|
Nom du produit |
3-(2-Thiazolyl)-2-propynol |
Formule moléculaire |
C6H5NOS |
Poids moléculaire |
139.18 g/mol |
Nom IUPAC |
3-(1,3-thiazol-2-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C6H5NOS/c8-4-1-2-6-7-3-5-9-6/h3,5,8H,4H2 |
Clé InChI |
RHFFTKFRGCOLOT-UHFFFAOYSA-N |
SMILES |
C1=CSC(=N1)C#CCO |
SMILES canonique |
C1=CSC(=N1)C#CCO |
Synonymes |
2-Propyn-1-ol, 3-(2-thiazolyl)- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


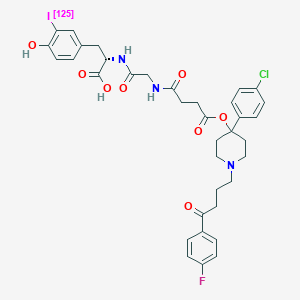

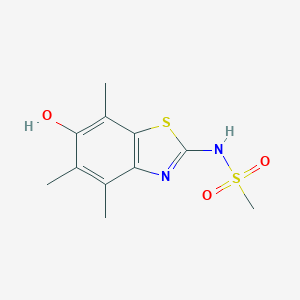
![6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic Acid](/img/structure/B56246.png)
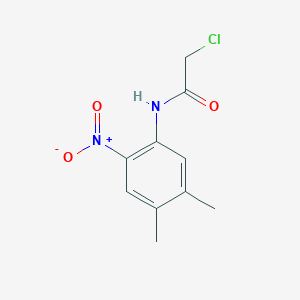
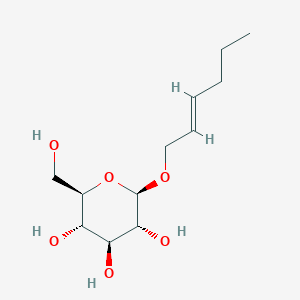
![[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide](/img/structure/B56258.png)
